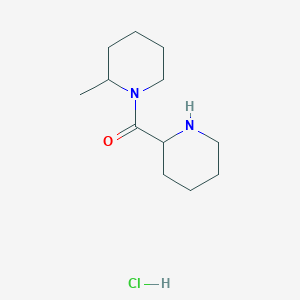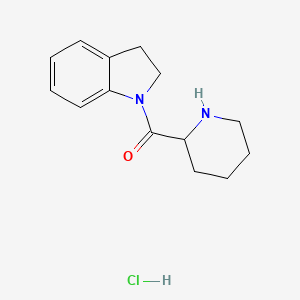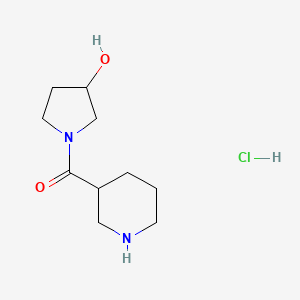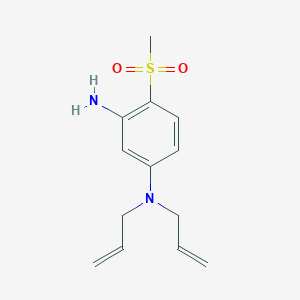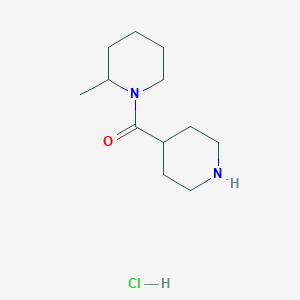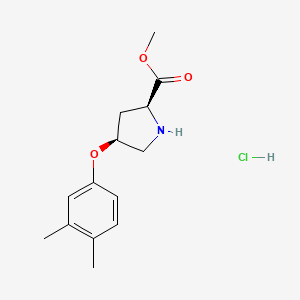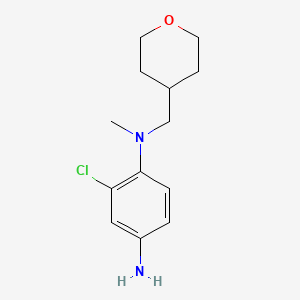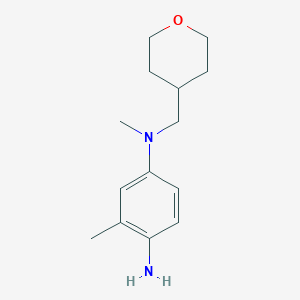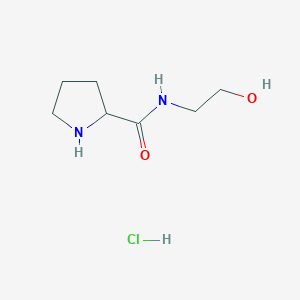
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis and characterization of novel acrylamide derivatives, including N-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA), have been studied . These chemicals were prepared and their chemical structures were analyzed and confirmed using IR and 1H NMR .Chemical Reactions Analysis
In a study, acrylamide derivatives, including N-((2-hydroxyethyl) carbamothioyl) acrylamide, were investigated as corrosion inhibitors for carbon steel in a hydrochloric acid solution . These derivatives function as mixed-type inhibitors that physically adsorb on the carbon steel surface, creating a thin coating that shields the surface from corrosive fluids .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is involved in the synthesis of various compounds with significant applications in antimicrobial activities. For example, the synthesis of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which have demonstrated significant activity against bacterial or fungal strains, is achieved through reactions involving compounds related to N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride (Zhuravel et al., 2005).
Application in Organic Synthesis
This compound also plays a crucial role in the field of organic synthesis. It serves as a building block for the synthesis of various substituted pyrazoles, which have demonstrated antitumor and antimicrobial activities. This indicates its potential in the development of new therapeutic agents (Riyadh, 2011).
Crystal and Molecular Structure Analysis
The compound's structural and molecular characteristics have been studied, providing insights into its potential applications in crystallography and material science. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, which is vital for understanding the material properties and potential applications in various fields (Chen et al., 2011).
Catalysis and Polymer Chemistry
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is relevant in catalysis and polymer chemistry. For instance, it has been used in the synthesis of copolymers with potential applications in controlled-release systems, highlighting its importance in materials science and pharmacology (Babazadeh, 2007).
Antidepressant and Nootropic Agents
The compound is associated with the synthesis of various derivatives that exhibit antidepressant and nootropic activities. These applications are crucial in the development of new therapeutic agents for mental health disorders (Thomas et al., 2016).
Zukünftige Richtungen
Hydrogels, which can respond to stimuli and adapt their responses based on external cues from their environments, have become a thriving research frontier in the biomedical engineering field . They are widely used in the biomedical field due to their high stability, physicochemical properties, and biocompatibility . Future research may explore the potential of N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride in the development of smart hydrogels for advanced drug delivery systems .
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c10-5-4-9-7(11)6-2-1-3-8-6;/h6,8,10H,1-5H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWNRBMPJQXCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



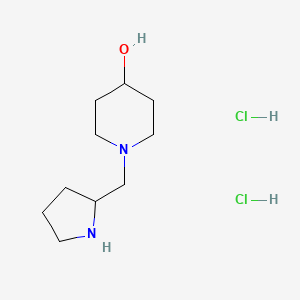
![2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398310.png)
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)
![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)
![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)
![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)
